![molecular formula C48H38N4O8 B3117115 meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine CAS No. 22112-80-7](/img/structure/B3117115.png)
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine
Overview
Description
Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . It has a molecular weight of 798.84 and a molecular formula of C48H38N4O8 .
Synthesis Analysis
A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible .Molecular Structure Analysis
The molecular structure of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine was confirmed by various techniques such as FT-IR, 1H-NMR, fluorescence, and UV-vis analysis .Chemical Reactions Analysis
The influence of drug concentration (3-10 microg/ml), incubation time (5-60 min), and light dose (6-9 J/cm(2)) on p-THPP photocytotoxic efficiency was investigated .Physical And Chemical Properties Analysis
Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine has a molecular weight of 798.8 g/mol . It has a molecular formula of C48H38N4O8 . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .Scientific Research Applications
Photodynamic Therapy (PDT)
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine has been investigated as a potential photosensitizer for PDT. In this therapeutic approach, light activates the porphyrin, leading to the production of reactive oxygen species that selectively destroy cancer cells or pathogens. Researchers have explored its efficacy in treating various cancers, including skin, lung, and gastrointestinal malignancies .
Supercapacitors and Energy Storage
The unique electronic properties of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine make it an intriguing candidate for supercapacitor materials. Its redox activity and high surface area contribute to enhanced charge storage capacity. Scientists have synthesized hybrid materials based on this porphyrin, demonstrating promising supercapacitive behavior .
Sensing and Biosensing
Due to its sensitivity to environmental changes, meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine finds applications in chemical sensing and biosensing. It can detect specific analytes, such as gases, ions, or biomolecules, by modulating its optical properties. Researchers have explored its use in environmental monitoring and medical diagnostics .
Catalysis
Porphyrins, including meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine, exhibit catalytic activity. They can participate in redox reactions, oxygen activation, and other chemical transformations. Researchers have investigated their potential as catalysts for organic synthesis, pollutant degradation, and energy conversion .
Nanomaterial Functionalization
PEGylated derivatives of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine have been employed to functionalize nanoparticles. For instance, silver nanoparticles functionalized with this porphyrin could serve as theranostic agents (combining therapy and diagnostics) or sensors. Their unique properties make them valuable tools in nanomedicine and materials science .
Light-Harvesting Systems
In solar energy conversion, porphyrins play a crucial role as light-absorbing components. Researchers have explored meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine and related derivatives for use in dye-sensitized solar cells (DSSCs) and organic photovoltaics. Their ability to absorb light across a wide spectral range makes them attractive candidates for efficient energy conversion .
Mechanism of Action
Target of Action
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often involved in electron transfer processes
Mode of Action
Porphyrins in general are known to interact with light in the photodynamic therapy . They can generate a stronger internal electric field for boosting the charge separation and transfer .
Biochemical Pathways
Porphyrins are known to be involved in various biological processes, including electron transfer .
Action Environment
It is known that porphyrins can increase the specific surface area for providing more active sites, and narrow the band gap to enhance the visible light absorption .
Future Directions
Porphyrins are used for cancer diagnostic and therapeutic applications . Knowledge of how porphyrins enter cancer cells can aid the development of more accurate cancer diagnostics and therapeutics . The development of a flow cytometry assay to quantify cellular uptake of meso-tetra (4-carboxyphenyl) porphyrin (TCPP), a porphyrin that is currently being developed for cancer diagnostics, is a promising future direction .
properties
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFFXLLRHHHVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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